molecular formula C14H25NO5 B558404 (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 170850-75-6

(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B558404
M. Wt: 287.35 g/mol
InChI Key: OXHIVNUWGSCHBD-ZJUUUORDSA-N
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Description

“(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H25NO5 . It has a molecular weight of 287.35 . This compound is used for research purposes .

Scientific Research Applications

  • Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, can be synthesized from N-protected (2S,4R)-4-hydroxyproline, a compound related to (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate. These derivatives are valuable as synthons for medicinal applications (Singh & Umemoto, 2011).

  • Synthesis of Ketoester : The compound is used in the synthesis of 2(S)-(β-tert-Butoxycarbonyl-α-(S) and α-(R)-hydroxyethyl)-4(R)-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, an important intermediate in organic synthesis (King, Armstrong, & Keller, 2005).

  • 19F NMR Applications : Its variants, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized in different steps, are used in 19F NMR, particularly in probes and medicinal chemistry, due to their distinct conformational preferences (Tressler & Zondlo, 2014).

  • Boc Group Migration : A related compound, tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate, demonstrates N→O tert-butyloxycarbonyl (Boc) migration, relevant in chemical synthesis (Xue & Silverman, 2010).

  • Stereoselective Hydroxylation : This compound is involved in the stereoselective hydroxylation of N-tert-butyl-4,4-diphenyl-2-butylamine (Terodiline) in human liver microsomes, important for understanding drug metabolism (Norén, Strömberg, Ericsson, & Lindeke, 1989).

  • Neuroprotection in mGlu Receptor Agonists : Aminopyrrolidine-2R,4R-dicarboxylated, closely related to the compound , is a potent and selective agonist of mGlu2 and -3 receptors and shows neuroprotective properties against excitotoxic degeneration (Battaglia et al., 1998).

  • Synthesis of Amino Acids : It's used in the synthesis of various amino acids like (2S,5R)-5-hydroxylysine, important in the study of collagen and related proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

  • Chiral Auxiliary Applications : The compound serves as an auxiliary in the synthesis of enantiomerically pure compounds, crucial in the development of asymmetric synthesis methods (Studer, Hintermann, & Seebach, 1995).

Safety And Hazards

The compound has a GHS signal word of “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ditert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHIVNUWGSCHBD-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428635
Record name Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate

CAS RN

170850-75-6
Record name 1,2-Bis(1,1-dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170850-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A del Prado, M Pintado‐Sierra… - Journal of Polymer …, 2017 - Wiley Online Library
Proline may work efficiently in water as catalyst of aldol reactions if it is hydrophobically activated. In this work, we have maximized this hydrophobic activation by the preparation of …
Number of citations: 9 onlinelibrary.wiley.com
DD Chronopoulos, M Tsakos, N Karousis, CG Kokotos… - Materials Letters, 2014 - Elsevier
Two novel C 60 –proline hybrids 1 and 2 were synthesized in which the active proline unit is located either in close proximity to C 60 or away from the fullerene sphere. The synthesis of …
Number of citations: 23 www.sciencedirect.com
LN Neumann, MB Baker, CMA Leenders, IK Voets… - pure.tue.nl
A water-soluble benzene-1, 3, 5-tricarboxamide (BTA) derivative that self-assembles into onedimensional, helical, supramolecular polymers is functionalised at the periphery with one L-…
Number of citations: 0 pure.tue.nl
E Bellis, G Kokotos - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
A series of surface-functionalized poly(propyleneimine) dendrimers (five generations) based on proline were synthesized and were evaluated as catalysts for asymmetric aldol reactions…
Number of citations: 82 www.sciencedirect.com
LN Neumann, ICMA Leenders, M Baker, IARA Palmans… - research.tue.nl
Enzymes are considered to be the most efficient catalysts Fnown in terms of activity and selectivity. These excellent catalytic properties arise due to the a very specific three-dimensional …
Number of citations: 2 research.tue.nl
E Bellis, G Kokotos - Tetrahedron, 2005 - Elsevier
A series of 4-substituted prolines were prepared and evaluated as organocatalysts for asymmetric aldol reactions. Using (2S,4R)-4-camphorsulfonyloxy-proline, the aldol products were …
Number of citations: 90 www.sciencedirect.com
L Cano Posadas - 2021 - uvadoc.uva.es
Los organocatalizadores son un grupo de moléculas que, sin la presencia de metales de transición, son capaces de facilitar una gran variedad de reacciones orgánicas. Su estudio ha …
Number of citations: 0 uvadoc.uva.es

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